2-Ethylhexyl methacrylate

Catalog No.
S748933
CAS No.
688-84-6
M.F
C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl methacrylate

CAS Number

688-84-6

Product Name

2-Ethylhexyl methacrylate

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate

Molecular Formula

C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3

InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(=C)C

solubility

Solubility in water: none

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C

The exact mass of the compound 2-Ethylhexyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32647. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexyl methacrylate (EHMA, CAS 688-84-6) is a bulky, branched, hydrophobic methacrylate monomer widely procured for its ability to impart low-temperature flexibility, exceptional water resistance, and UV stability to advanced copolymer systems. Featuring an eight-carbon branched alkyl side chain, EHMA acts as a highly efficient internal plasticizer, yielding homopolymers with a glass transition temperature (Tg) of approximately -10°C[1]. In industrial procurement, it is a critical building block for high-performance automotive clearcoats, marine coatings, pressure-sensitive adhesives, and lubricating oil additives (viscosity index improvers). By balancing the inherent backbone rigidity and weatherability of a methacrylate with the steric bulk and mobility of its branched side chain, EHMA provides a unique rheological and protective profile that cannot be achieved by standard short-chain methacrylates or unbranched analogs [2].

Substituting EHMA with shorter-chain methacrylates like methyl methacrylate (MMA) or butyl methacrylate (BMA) drastically increases the polymer's Tg and water absorption, leading to brittle films that are highly susceptible to cracking and moisture-induced delamination in demanding environments [1]. Conversely, substituting EHMA with its direct acrylate analog, 2-ethylhexyl acrylate (EHA), yields a much softer polymer (Tg ~ -50°C) but sacrifices the inherent UV stability, chemical resistance, and backbone rigidity provided by the alpha-methyl group of the methacrylate, leading to premature weathering and yellowing in outdoor applications [2]. Furthermore, replacing EHMA with longer straight-chain monomers like lauryl methacrylate (LMA) introduces the risk of side-chain crystallization at low temperatures, which ruins optical clarity in coatings and alters low-temperature pumpability in lubricant formulations [3].

Internal Plasticization and Low-Temperature Flexibility (Tg Control)

The bulky, branched 8-carbon side chain of EHMA significantly increases free volume within the polymer matrix, driving down the glass transition temperature (Tg) without the need for leachable external plasticizers. Thermal analysis demonstrates that the EHMA homopolymer exhibits a Tg of -10°C, which is substantially lower than standard methacrylates like BMA (20°C) and MMA (105°C) [1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataEHMA homopolymer Tg = -10°C
Comparator Or BaselineBMA homopolymer Tg = 20°C; MMA homopolymer Tg = 105°C
Quantified DifferenceEHMA provides a 30°C reduction in Tg vs. BMA and a 115°C reduction vs. MMA.
ConditionsStandard differential scanning calorimetry (DSC) of high-purity homopolymers.

Procuring EHMA allows formulators to engineer flexible, crack-resistant coatings and sealants for cold environments while maintaining the robust chemical resistance of a methacrylate backbone.

Hydrophobicity and Moisture Barrier Enhancement

EHMA is frequently utilized as a hydrophobic anchoring moiety in copolymer systems to drastically reduce water permeability. Studies on copolymer films incorporating EHMA demonstrate that the branched alkyl chains orient at the polymer-air interface, consistently achieving water contact angles greater than 80° and restricting bulk water vapor uptake to <20% even under high humidity, outperforming shorter-chain MMA and BMA equivalents [1].

Evidence DimensionSurface Hydrophobicity (Water Contact Angle) and Water Uptake
Target Compound DataEHMA-modified copolymers: Contact angles >80°, low water uptake
Comparator Or BaselineMMA/BMA-modified copolymers: Lower contact angles, higher water swelling
Quantified DifferenceEHMA incorporation maintains high surface hydrophobicity (>80° contact angle) and minimizes hydrolytic swelling compared to short-chain analogs.
ConditionsCopolymer films evaluated via 3D-SFM and contact angle goniometry after water immersion.

This extreme hydrophobicity is critical for preventing corrosion, blistering, or electrical shorts in marine coatings and electronic encapsulants.

Viscosity Index and Shear Stability in Lubricant Formulations

In the formulation of polyalkylmethacrylate (PAMA) lubricant additives, EHMA serves as a critical mid-cut monomer. When polymerized, EHMA-containing additives achieve exceptional solubility in base oils, yielding kinematic viscosities between 30-60 cSt at 40°C and Viscosity Index (VI) values near 200. Furthermore, these formulations demonstrate far superior shear stability and wear reduction compared to benchmark high-molecular-weight short-chain VIIs [1].

Evidence DimensionLubricant Viscosity Index (VI) and Shear Stability
Target Compound DataEHMA-containing PAMA additives: VI ~ 200, high shear stability
Comparator Or BaselineCommercial short-chain VII benchmarks: Lower shear stability, higher viscosity loss
Quantified DifferenceEHMA analogs achieve target kinematic viscosities (30-60 cSt) with VI ~ 200 while exhibiting superior resistance to mechanical shear degradation.
ConditionsPolymers added to base oil at 12.5% w/w concentration and evaluated for viscosity-temperature behavior and friction wear.

Procuring EHMA for lubricant packages ensures engine oils maintain optimal film thickness at high operating temperatures without sacrificing low-temperature pumpability.

Thermal Depolymerization Stability vs. Acrylate Analogs

While 2-ethylhexyl acrylate (EHA) degrades via random chain scission yielding alkenes and long-chain alcohols, poly(2-ethylhexyl methacrylate) (PEHMA) exhibits a clean depolymerization profile back to its constituent monomer at elevated temperatures (250–400°C). Thermogravimetric analysis (TGA) confirms that the thermal degradation by-products of PEHMA consist of 92.0% to 99.6% pure EHMA monomer, indicating a highly stable, predictable thermal breakdown mechanism inherent to the methacrylate backbone [1].

Evidence DimensionHigh-Temperature Degradation Pathway
Target Compound DataPEHMA: >92% depolymerization to pure EHMA monomer
Comparator Or BaselinePEHA (Acrylate analog): Complex degradation to alkenes and alcohols
Quantified DifferenceEHMA maintains backbone integrity longer and degrades cleanly via unzipping, whereas EHA suffers from complex, irreversible chain scission.
ConditionsThermogravimetric analysis (TGA) under nitrogen sweep at 5 °C/min from 200–400 °C.

This predictable thermal stability makes EHMA the superior choice over EHA for high-temperature industrial coatings and thermally stressed sealants.

High-Performance Weatherable Exterior Coatings

Driven by EHMA's Tg of -10°C and the inherent UV stability of the methacrylate backbone, it is the monomer of choice for automotive clearcoats and architectural paints. It provides necessary film flexibility to prevent cracking during thermal expansion, without the yellowing and chalking associated with acrylate analogs like EHA [1].

Advanced Lubricant Additives (VII and PPD)

Leveraging its excellent solubility in base oils and shear stability, EHMA is copolymerized to create polyalkylmethacrylate (PAMA) viscosity index improvers. It ensures that engine and gear oils maintain a high Viscosity Index (~200) and resist wax crystallization at sub-zero temperatures, outperforming shorter-chain methacrylates [2].

Moisture-Resistant Electronic Encapsulants

Because EHMA imparts extreme hydrophobicity (water contact angles >80°) and limits water vapor uptake, it is highly procured for formulating conformal coatings and potting compounds. It protects sensitive printed circuit boards (PCBs) from hydrolytic degradation and electrical shorts in humid environments [3].

Flexible Marine and Anti-Corrosion Sealants

EHMA's combination of low-temperature flexibility (internal plasticization) and moisture barrier properties makes it ideal for marine sealants. It allows the sealant to stretch with metal substrates under mechanical stress without losing barrier integrity or leaching plasticizers into the environment[4].

Physical Description

Liquid
LIQUID.

XLogP3

4.5

Boiling Point

110 °C @ 14 mm Hg
113-224 °C

Flash Point

92 °C

Vapor Density

6.8 (Air= 1)
Relative vapor density (air = 1): 6.8

Density

0.880 g/cu cm @ 25 °C
Relative density (water = 1): 0.9

LogP

4.54 (LogP)
log Kow = 4.54
4.2-4.8

GHS Hazard Statements

Aggregated GHS information provided by 836 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (82.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.076 mm Hg @ 25 °C /Estimated/
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

688-84-6
25719-51-1

Wikipedia

2-ethylhexyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF 2-ETHYLHEXYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% 2-ethylhexyl methacrylate/

Dates

Last modified: 08-15-2023

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